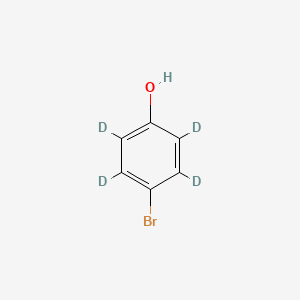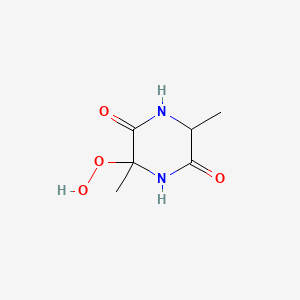
3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione is an organic compound with the molecular formula C6H10N2O4 It is a derivative of piperazine, characterized by the presence of hydroperoxy and dimethyl groups on the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione typically involves the oxidation of 3,6-dimethylpiperazine-2,5-dione. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature is maintained at around 0-5°C to prevent decomposition of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is crucial and can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: More oxidized piperazine derivatives.
Reduction: 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione.
Substitution: Various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological effects. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpiperazine-2,5-dione: The parent compound without the hydroperoxy group.
3-Hydroxy-3,6-dimethylpiperazine-2,5-dione: The reduced form of the compound.
3,6-Dimethyl-2,5-piperazinedione: Another derivative with different functional groups.
Uniqueness
3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from its analogs.
Properties
IUPAC Name |
3-hydroperoxy-3,6-dimethylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-3-4(9)8-6(2,12-11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBWNNSOZNOAIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)(C)OO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668003 |
Source


|
| Record name | 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147900-75-2 |
Source


|
| Record name | 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)
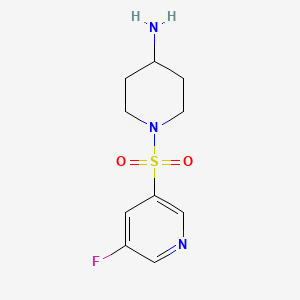
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![N'-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N'-trimethyloxamide](/img/structure/B582591.png)
![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)
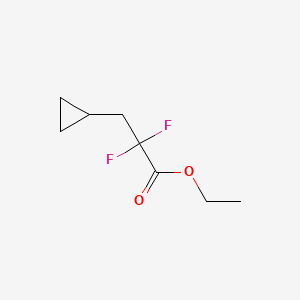
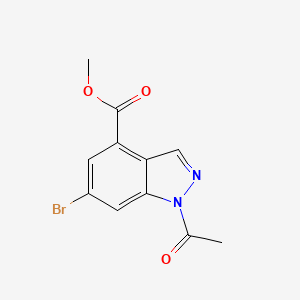

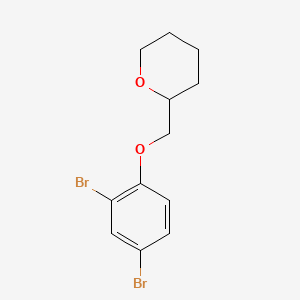
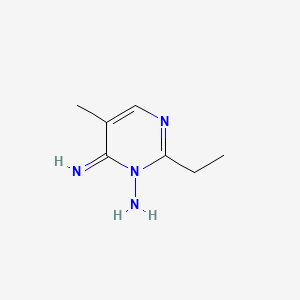
![4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B582607.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxaldehyde, 3-(hydroxymethyl)-, (2-endo,3-exo)- (9CI)](/img/new.no-structure.jpg)
![2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B582610.png)
